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molecular formula C7H11N3O B8415332 Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Cat. No. B8415332
M. Wt: 153.18 g/mol
InChI Key: YCRQASMHMOYOAC-UHFFFAOYSA-N
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Patent
US09303012B2

Procedure details

A mixture of cyclopropanamine (765-30-0, 194 mg, 236 μL, 3.39 mmol) and 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (3914-42-9, 90 mg, 679 μmol) was stirred for 16 h at ambient temperature. The mixture was concentrated under reduced pressure and the residue taken up in ice-water/saturated aqueous Na2CO3 solution 1/1 (20 mL) and EtOAc (30 mL). The layers were separated and the aqueous layer was extracted one more time with EtOAc (30 mL). The combined extracts were washed with ice-water/brine 1/1 (15 mL), dried over Na2SO4 and brought to dryness to give the title compound (36 mg, 35%) as yellow oil which was sufficiently pure to be used in the next reaction step; MS (EI): m/e=154.2 [MH+].
Quantity
236 μL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[CH2:6][C:7]1[O:8][C:9]([CH3:12])=[N:10][N:11]=1>>[CH:1]1([NH:4][CH2:6][C:7]2[O:8][C:9]([CH3:12])=[N:10][N:11]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
236 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
90 mg
Type
reactant
Smiles
ClCC=1OC(=NN1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted one more time with EtOAc (30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with ice-water/brine 1/1 (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)NCC=1OC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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